1-(5-Nitro-2-furyl)-2-nitro-2-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-2-furyl)-2-nitro-2-propene is an organic compound belonging to the class of nitrofurans Nitrofurans are characterized by a furan ring substituted with a nitro group
Preparation Methods
The synthesis of 1-(5-Nitro-2-furyl)-2-nitro-2-propene typically involves the nitration of furan derivatives. One common method includes the reaction of 5-nitro-2-furaldehyde with nitroalkenes under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Nitro-2-furyl)-2-nitro-2-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofurans.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Nitro-2-furyl)-2-nitro-2-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitro-2-propene involves its interaction with cellular components. The compound targets specific proteins, such as aldose reductase, and inhibits their activity . This inhibition disrupts essential cellular processes, leading to the antimicrobial effects observed in various studies.
Comparison with Similar Compounds
1-(5-Nitro-2-furyl)-2-nitro-2-propene can be compared with other nitrofuran compounds, such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Employed in the treatment of bacterial and protozoal infections.
Nitrofurazone: Utilized as a topical antibacterial agent.
Properties
CAS No. |
35950-41-5 |
---|---|
Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-nitro-5-(2-nitroprop-2-enyl)furan |
InChI |
InChI=1S/C7H6N2O5/c1-5(8(10)11)4-6-2-3-7(14-6)9(12)13/h2-3H,1,4H2 |
InChI Key |
ARWISCCAGMGPBD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=C(O1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.